molecular formula C8H13NO4 B162136 methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate CAS No. 135292-63-6

methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate

Cat. No. B162136
CAS RN: 135292-63-6
M. Wt: 187.19 g/mol
InChI Key: GTYGKCOOBFWYPV-QYNIQEEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate, also known as MAC, is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. MAC is a cyclohexene derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying cellular processes and disease mechanisms.

Scientific Research Applications

Methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate has a wide range of potential scientific research applications. One of the most promising areas of research is in the field of cancer biology. methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a therapeutic agent. Additionally, methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate has been shown to have anti-inflammatory properties, making it a potential tool for studying inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cellular processes. Specifically, methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate has been shown to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. By inhibiting DHFR, methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate may disrupt the normal function of cancer cells and prevent their growth.
Biochemical and Physiological Effects:
methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate has a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate has been shown to have antioxidant activity and to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins. Additionally, methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate has been shown to have neuroprotective effects, making it a potential tool for studying neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate is its versatility. methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate can be used in a wide range of scientific research applications, making it a valuable tool for studying a variety of cellular processes and disease mechanisms. Additionally, methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate is relatively easy to synthesize and purify, making it accessible to researchers with limited resources.
One limitation of methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate is that its mechanism of action is not fully understood. While it has been shown to inhibit the activity of certain enzymes, the precise mechanism by which it exerts its effects is still unclear. Additionally, methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate has not been extensively tested in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are a number of future directions for research on methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate. One area of interest is in the development of methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate-based therapeutics for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate and its potential toxicity and side effects. Finally, methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate could be used as a tool for studying a wide range of cellular processes and disease mechanisms, making it a valuable tool for basic research in biology and medicine.
Conclusion:
Methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate, or methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate, is a chemical compound with a wide range of potential scientific research applications. methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a valuable tool for studying disease mechanisms and cellular processes. While the mechanism of action of methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate is not fully understood, it has the potential to be developed into a therapeutic agent for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the properties of methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate and its potential applications in scientific research.

Synthesis Methods

The synthesis of methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate involves the reaction of 3,4-dihydroxycyclohex-5-ene-1-carboxylic acid with methylamine in the presence of a suitable catalyst. The resulting compound is then purified using standard chromatographic techniques. The synthesis of methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate is relatively straightforward and can be performed on a small scale in a laboratory setting.

properties

CAS RN

135292-63-6

Product Name

methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate

InChI

InChI=1S/C8H13NO4/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h3,5-7,10-11H,2,9H2,1H3/t5-,6-,7+/m1/s1

InChI Key

GTYGKCOOBFWYPV-QYNIQEEDSA-N

Isomeric SMILES

COC(=O)C1=C[C@H]([C@H]([C@@H](C1)N)O)O

SMILES

COC(=O)C1=CC(C(C(C1)N)O)O

Canonical SMILES

COC(=O)C1=CC(C(C(C1)N)O)O

synonyms

1-Cyclohexene-1-carboxylicacid,5-amino-3,4-dihydroxy-,methylester,[3R-

Origin of Product

United States

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